molecular formula C10H9BrO4 B1329997 Dimethyl 5-bromoisophthalate CAS No. 51760-21-5

Dimethyl 5-bromoisophthalate

Cat. No.: B1329997
CAS No.: 51760-21-5
M. Wt: 273.08 g/mol
InChI Key: QUJINGKSNJNXEB-UHFFFAOYSA-N
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Description

Dimethyl 5-bromoisophthalate (CAS: 51760-21-5) is an aromatic diester with the molecular formula C₁₀H₉BrO₄ and a molecular weight of 273.08 g/mol. It features a bromine substituent at the 5-position of the isophthalate backbone, with two methoxycarbonyl groups at the 1- and 3-positions. Key physical properties include a melting point of 89°C and a boiling point of 159°C under standard conditions .

This compound is widely utilized as a precursor in organic synthesis, particularly in Metal-Organic Framework (MOF) construction and anti-malarial drug development. For example, it serves as a substrate in Pd-catalyzed alkylation and amination reactions to generate intermediates for plasmepsin inhibitors . Its bromine substituent enhances reactivity in cross-coupling reactions, making it valuable in designing complex molecular architectures.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5-bromoisophthalate can be synthesized from 5-bromoisophthalic acid. The typical preparation involves esterification of 5-bromoisophthalic acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions for several hours. After completion, the reaction mixture is neutralized with sodium bicarbonate, and the product is isolated by filtration and drying .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 5-position undergoes substitution reactions with nucleophiles, enabling diverse functionalization.

Key Findings:

  • Suzuki-Miyaura Cross-Coupling : The bromine participates in palladium-catalyzed couplings with boronic acids. For example, in the synthesis of FimH antagonists, the bromine was replaced with pyridin-3-ylamino groups using Suzuki coupling (Pd(dppf)Cl₂ catalyst, bis(pinacolato)diboron) to yield biaryl derivatives .

  • Amination : Reaction with ammonia or amines (e.g., pyrimidin-5-amine) in polar aprotic solvents produces substituted isophthalates .

Reaction Table:

Reagents/ConditionsProduct FormedYieldSource
Pd(dppf)Cl₂, bis(pinacolato)diboronBiaryl mannoside derivatives92%
Pyrimidin-5-amine, THF/MeOH5-(Pyrimidin-5-ylamino)isophthalate89%

Hydrolysis of Ester Groups

The methyl ester groups are hydrolyzed to carboxylic acids under acidic or basic conditions.

Key Findings:

  • Basic Hydrolysis : Treatment with aqueous NaOH (6 eq) in THF/MeOH at 45–50°C for 7–19 hours converts esters to 5-bromoisophthalic acid .

  • Acidic Hydrolysis : Concentrated H₂SO₄ in methanol under reflux also facilitates ester cleavage, though basic conditions are more commonly reported .

Reaction Table:

ConditionsProduct FormedYieldSource
NaOH (aq), THF/MeOH, 50°C, 7 h5-Bromoisophthalic acid92%
H₂SO₄, methanol, reflux5-Bromoisophthalic acid89%

Stability and Reactivity Under Extreme Conditions

This compound remains stable under standard storage but decomposes under harsh conditions:

  • Thermal Decomposition : Prolonged heating above 200°C may release brominated fragments (e.g., HBr) .

  • Incompatibilities : Reacts violently with strong oxidizers (e.g., peroxides), necessitating controlled handling .

Scientific Research Applications

Synthetic Route Overview

StepDescription
1Bromination of isophthalic acid to form 5-bromoisophthalic acid.
2Esterification with methanol to produce dimethyl 5-bromoisophthalate.
3Purification through crystallization or distillation.

Scientific Research Applications

This compound serves as a versatile intermediate in various chemical reactions and has several notable applications:

Medicinal Chemistry

DMBr-ISO is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its reactive bromine group allows for numerous transformations essential for drug development.

  • Case Study : Research has shown that derivatives of DMBr-ISO can inhibit plasmepsins involved in the maturation of Plasmodium falciparum, a malaria-causing parasite. Selectivity factors for these inhibitors reached up to 50-fold against human proteases .

Organic Synthesis

The compound is employed as a building block in the synthesis of complex organic molecules. It undergoes various reactions, including:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Reduction : Ester groups can be reduced to alcohols using lithium aluminum hydride.
  • Hydrolysis : Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Reaction TypeCommon ReagentsProducts Formed
Nucleophilic SubstitutionSodium methoxideSubstituted isophthalates
ReductionLithium aluminum hydride5-Bromoisophthalic alcohol
HydrolysisAqueous sodium hydroxide5-Bromoisophthalic acid

Polymer Production

DMBr-ISO is also applied in the production of polymers and dyes, contributing to materials science by enhancing the properties of polymeric materials.

Mechanism of Action

The mechanism of action of dimethyl 5-bromoisophthalate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester groups are reduced to alcohols, involving the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Dimethyl 5-bromoisophthalate belongs to a family of substituted isophthalate esters. Below is a detailed comparison with its nitro-, iodo-, amino-, and sulfonyl-substituted analogs.

Dimethyl 5-Nitroisophthalate

  • Molecular Formula: C₁₀H₉NO₆ (estimated)
  • Key Properties: The nitro group (–NO₂) is strongly electron-withdrawing, reducing electron density at the aromatic ring and altering reactivity compared to the bromo derivative.
  • Applications : Used in dye synthesis and explosives research. Unlike the bromo analog, its reactivity favors electrophilic substitution rather than cross-coupling.

Dimethyl 5-Iodoisophthalate

  • Molecular Formula : C₁₀H₉IO₄
  • Key Properties : Iodine’s larger atomic radius and weaker C–I bond (compared to C–Br) enhance susceptibility to nucleophilic substitution. The molecular weight is higher (304.08 g/mol ) due to iodine’s mass .
  • Applications : Useful in radioimaging and catalysis, where iodine’s leaving-group ability is advantageous.

Dimethyl 5-Aminoisophthalate

  • Molecular Formula: C₁₀H₁₁NO₄
  • Key Properties: The amino group (–NH₂) is electron-donating, increasing aromatic ring electron density. This contrasts sharply with the electron-withdrawing bromo and nitro analogs, making it more reactive in electrophilic acylation or diazotization .
  • Applications: Potential use in polymer chemistry or as a ligand in coordination complexes.

Dimethyl 5-(Methylsulfonyl)isophthalate

  • Molecular Formula : C₁₁H₁₂O₆S
  • Molecular weight is 272.27 g/mol .
  • Applications : Investigated in medicinal chemistry for sulfonamide-based drug design.
  • Synthesis : May involve sulfonation of dimethyl isophthalate followed by methylation, though details are absent in the evidence .

Comparative Data Table

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications Reactivity Profile
This compound –Br C₁₀H₉BrO₄ 273.08 MOFs, anti-malarial drugs Pd-catalyzed cross-coupling
Dimethyl 5-nitroisophthalate –NO₂ C₁₀H₉NO₆ ~255.18 Dyes, explosives Electrophilic substitution
Dimethyl 5-iodoisophthalate –I C₁₀H₉IO₄ 304.08 Radiochemistry, catalysis Nucleophilic substitution
Dimethyl 5-aminoisophthalate –NH₂ C₁₀H₁₁NO₄ 209.20 Polymers, ligands Electrophilic acylation
Dimethyl 5-(methylsulfonyl)isophthalate –SO₂CH₃ C₁₁H₁₂O₆S 272.27 Drug discovery Sulfonylation reactions

Key Research Findings

  • Synthetic Utility : this compound’s bromine substituent enables versatile Pd-catalyzed transformations, such as alkylation with methylboronic acid to generate intermediates for anti-malarial agents . In contrast, the nitro and sulfonyl analogs are less reactive in cross-coupling but more suited for electrophilic reactions.
  • MOF Construction : The bromo derivative is preferred in MOF synthesis due to its balance of reactivity and stability under solvothermal conditions .
  • Reactivity Challenges : Alkoxylation of this compound failed in acetone but may proceed in polar aprotic solvents like DMF, highlighting solvent-dependent reactivity .

Biological Activity

Dimethyl 5-bromoisophthalate (DMBr-ISO) is a compound of significant interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, potential applications, and related research findings.

Chemical Structure and Properties

This compound is an aromatic compound with the molecular formula C10H9BrO4C_{10}H_9BrO_4 and a molecular weight of 273.08 g/mol. The structure consists of a benzene ring substituted with two methyl groups and a bromine atom, along with two ester groups. Its chemical properties include:

  • Boiling Point : 159 °C
  • Melting Point : 89 °C
  • Log P (Partition Coefficient) : Approximately 2.37, indicating moderate lipophilicity .

Toxicity and Safety

Research indicates that DMBr-ISO exhibits acute toxicity when ingested, classifying it as an irritant. Safety data suggest that handling this compound requires caution due to its potential harmful effects on health .

Pharmaceutical Applications

DMBr-ISO is primarily utilized as a pharmaceutical intermediate in the synthesis of various drug molecules. Although specific details about the drugs it contributes to are often proprietary, its reactive bromine group facilitates numerous chemical transformations, making it valuable in drug development .

Additionally, DMBr-ISO has been implicated in studies focusing on plasmepsin inhibitors , which are compounds designed to combat malaria by inhibiting specific enzymes in the Plasmodium falciparum parasite. These inhibitors have shown promising results in enhancing selectivity against human proteases while maintaining anti-malarial activity .

Research Findings and Case Studies

Several studies have highlighted the biological implications of DMBr-ISO:

  • Inhibition Studies : Research has demonstrated that derivatives of DMBr-ISO can inhibit plasmepsins involved in the maturation of P. falciparum. For instance, compounds derived from DMBr-ISO showed significant selectivity against plasmepsin IV compared to cathepsin D, with selectivity factors reaching up to 50-fold .
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship of DMBr-ISO derivatives have revealed that modifications to the bromine substituent can enhance biological activity. For example, certain modifications resulted in improved inhibition profiles against target enzymes .
  • Chemical Synthesis Applications : Beyond pharmaceutical applications, DMBr-ISO serves as a versatile reagent in organic synthesis, facilitating various transformations due to its electrophilic nature .

Data Table: Biological Activity Summary

Study/Source Activity IC50 (μM) Selectivity Factor Notes
Plasmepsin IV Inhibition0.07650High selectivity against Cat D
Anti-malarial ActivityN/AN/AEffective at low nanomolar concentrations
Acute ToxicityN/AN/AClassified as irritant

Q & A

Basic Research Questions

Q. How can Dimethyl 5-bromoisophthalate be synthesized, and what are the critical parameters for yield optimization?

this compound is synthesized via Suzuki-Miyaura cross-coupling reactions or esterification of 5-bromoisophthalic acid with methanol. Key parameters include:

  • Catalyst selection : Use Pd(PPh₃)₄ for efficient coupling, as demonstrated in reactions with brominated triptycene derivatives .
  • Reaction time and temperature : Reflux at 75°C for 48 hours under argon ensures completion .
  • Molar ratios : Excess boronate esters (e.g., 1,3-dimethyl 5-dioxine derivatives) improve coupling efficiency .
    Yield optimization requires monitoring by TLC or HPLC to track intermediate formation.

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Chromatography : Flash chromatography using gradients of DCM and ethyl acetate (0–100%) effectively separates the product from Pd catalysts and unreacted starting materials .
  • Recrystallization : Utilize ethyl acetate for recrystallization to remove residual solvents (e.g., THF or acetone) identified via ¹H NMR .
  • Washing protocols : Water washes eliminate Cs₂CO₃ and other inorganic byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and ester carbonyl carbons (δ ~166 ppm) .
  • Mass spectrometry : Confirm molecular weight (273.08 g/mol) using high-resolution MS .
  • Melting point analysis : Validate purity with a melting point range of 85–89°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing reaction byproducts?

Contradictions often arise from residual solvents (e.g., DCM, ethyl acetate) or incomplete purification. To address this:

  • Cross-validate with multiple techniques : Compare NMR, IR, and MS data to distinguish between product signals and impurities .
  • Quantitative ¹³C NMR : Assign peaks rigorously, noting that methyl groups appear at δ ~25 ppm, while ester carbonyls are at δ ~166 ppm .
  • Elemental analysis : Verify bromine content (theoretical: 29.3%) to confirm stoichiometry .

Q. What strategies optimize the use of this compound in synthesizing porous organic frameworks?

  • Linker design : Incorporate the compound as a brominated aromatic node in triptycene-based frameworks for enhanced rigidity .
  • Solvent selection : Use THF for solubility during polymerization, followed by DCM/ethyl acetate gradients for purification .
  • Thermal stability testing : Conduct TGA to assess framework stability up to 300°C, correlating with decomposition temperatures in safety data .

Q. How should researchers address environmental and safety concerns during large-scale synthesis?

  • Waste management : Avoid environmental release by adhering to S61 regulations; use closed-loop systems for solvent recovery .
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile byproducts (e.g., THF) .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • DFT calculations : Model electron density distributions to predict reactivity at the bromine site .
  • Molecular docking : Simulate interactions with Pd catalysts to optimize steric and electronic effects .
  • Kinetic studies : Use software like Gaussian or ORCA to compute activation energies for coupling steps .

Q. Methodological Guidance

Q. How to design experiments for studying hydrolysis stability of this compound?

  • pH variation : Test stability in acidic (pH 2–4), neutral, and basic (pH 9–11) conditions at 25°C and 50°C .
  • HPLC monitoring : Quantify ester degradation products (e.g., 5-bromoisophthalic acid) over time .
  • Kinetic modeling : Use Arrhenius equations to calculate hydrolysis rate constants .

Q. How to validate the purity of this compound for catalytic applications?

  • ICP-MS : Detect trace Pd catalyst residues (<1 ppm) .
  • Chromatographic purity : Achieve ≥97.0% purity via HPLC with UV detection at 254 nm .
  • Water content analysis : Karl Fischer titration ensures <0.1% moisture, critical for moisture-sensitive reactions .

Properties

IUPAC Name

dimethyl 5-bromobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJINGKSNJNXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068667
Record name Dimethyl 5-bromoisophthalate
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Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51760-21-5
Record name 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester
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Record name 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester
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Record name Dimethyl 5-bromoisophthalate
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Record name Dimethyl 5-bromoisophthalate
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Synthesis routes and methods I

Procedure details

Conventionally, it is known that selective bromination of aromatic compounds having an electron-attracting group is very difficult. As techniques related to such a reaction, it is known, for example as a method for preparing dialkyl 5-bromoisophtalate a method comprising brominating dimethyl isophthalate with bromine at the presence of bromine trifluoride (BrF3) to give dimethyl 5-bromoisophtalate in a 55% yield (J. Org. Chem., 58, 239 (1993)). This method, however, uses bromine trifluoride that is expensive and intractable, and leads an aimed product in a low yield. Therefore, the above-mentioned method is not practical.
[Compound]
Name
aromatic compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dialkyl 5-bromoisophtalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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[Compound]
Name
bromine trifluoride
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0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

5-bromobenzene-1,3-dicarboxylic acid (5 g, 20.4 mmol, 1.0 eq) was dissolved in DMF (150 mL). Cs2CO3 (33.2 g, 102 mmol, 5.0 eq) was added and the reaction stirred for 30 min. MeI (7.2 g, 51 mmol, 2.5 eq) was added dropwise and the solution was stirred at room temperature overnight. Water was added and the aqueous layer was extracted with EtOAc. The combined organic extracts were dried (Na2SO4), filtered and evaporated in vacuo to give the title compound as a colourless oil (5 g, 90%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
33.2 g
Type
reactant
Reaction Step Two
Name
Quantity
7.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
90%

Retrosynthesis Analysis

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